molecular formula C11H12ClNO2S B1376614 1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one CAS No. 1423032-77-2

1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one

Cat. No.: B1376614
CAS No.: 1423032-77-2
M. Wt: 257.74 g/mol
InChI Key: JQOGBRLFUNTMLR-UHFFFAOYSA-N
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Description

“1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one” is a chemical compound with the molecular formula C11H12ClNO2S. It has a molecular weight of 257.74 .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-c]pyridine ring, which is a bicyclic compound containing a thiophene and a pyridine ring fused together . The molecule also contains an acetyl group and a 2-chloroethan-1-one moiety.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available data. It’s known that it has a molecular weight of 257.74 , but other properties such as boiling point, density, and solubility are not specified.

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one is synthesized from thieno[3,2-b]pyridine through a series of chemical transformations including electrophilic substitution and lithiation, leading to various derivatives with halo, formyl, acetyl, and hydroxymethyl substituents (Klemm & Louris, 1984).
  • Thieno[3,2-b]pyridine derivatives, which are closely related to this compound, have been synthesized through various methods and have shown moderate to good binding energies on target proteins in molecular docking screenings, indicating potential biological activity (Flefel et al., 2018).

Biological Activity

  • Compounds related to this compound have been studied for their potential antimicrobial and antioxidant activities. This suggests possible applications in the development of new pharmaceuticals and therapeutic agents (Flefel et al., 2018).

Potential for Photovoltaic Studies

  • Derivatives of thieno[3,2-b]pyridine, similar to the compound , have been used in the synthesis of ligands for dicopper(I) complexes. These complexes have shown potential in photovoltaic studies, suggesting that similar compounds may have applications in the field of renewable energy and solar cell technology (Jayapal et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data . As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

1-(5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S/c1-7(14)13-3-2-10-8(6-13)4-11(16-10)9(15)5-12/h4H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOGBRLFUNTMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(S2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one
Reactant of Route 3
1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one
Reactant of Route 4
1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one
Reactant of Route 5
Reactant of Route 5
1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one
Reactant of Route 6
Reactant of Route 6
1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one

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